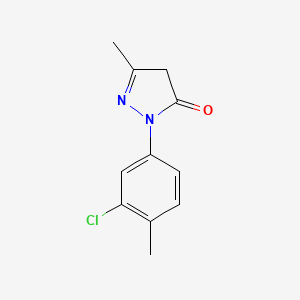
2-(3-chloro-4-methylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-chloro-4-methylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one, also known as CMPD22, is a chemical compound with potential applications in scientific research. It is a pyrazolone derivative that has been shown to have various biological effects, including anti-inflammatory and anti-tumor properties. In
Mécanisme D'action
The mechanism of action of 2-(3-chloro-4-methylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory prostaglandins. 2-(3-chloro-4-methylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one has also been found to inhibit the activation of the nuclear factor kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
2-(3-chloro-4-methylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one has been shown to have various biochemical and physiological effects. In addition to its anti-inflammatory and anti-tumor properties, it has been found to inhibit angiogenesis, which is the formation of new blood vessels. This makes it a potential treatment option for diseases such as cancer and age-related macular degeneration. 2-(3-chloro-4-methylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one has also been found to have antioxidant properties, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(3-chloro-4-methylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one in lab experiments is its relatively low toxicity compared to other compounds with similar biological effects. This makes it a safer option for in vitro and in vivo studies. However, one limitation is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy in certain experiments.
Orientations Futures
There are several future directions for the study of 2-(3-chloro-4-methylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one. One potential area of research is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another direction is the exploration of its potential applications in other scientific fields, such as cardiovascular disease and diabetes. Additionally, further studies are needed to fully understand the mechanism of action of 2-(3-chloro-4-methylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one and its potential side effects.
Méthodes De Synthèse
The synthesis of 2-(3-chloro-4-methylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one involves the reaction of 3-chloro-4-methylbenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate and ethanol. The resulting pyrazolone derivative is then purified using column chromatography. The yield of this synthesis method is approximately 70%.
Applications De Recherche Scientifique
2-(3-chloro-4-methylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one has been studied for its potential applications in various scientific fields, including cancer research, inflammation research, and neuroscience. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. In addition, 2-(3-chloro-4-methylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This makes it a potential treatment option for inflammatory diseases such as rheumatoid arthritis. 2-(3-chloro-4-methylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one has also been studied for its effects on the nervous system, with research suggesting that it may have neuroprotective properties.
Propriétés
IUPAC Name |
2-(3-chloro-4-methylphenyl)-5-methyl-4H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O/c1-7-3-4-9(6-10(7)12)14-11(15)5-8(2)13-14/h3-4,6H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKTMRPNPEMPQMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1)C2=CC(=C(C=C2)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chloro-4-methylphenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-nitro-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-1,3-benzothiazole](/img/structure/B5812783.png)
![6-ethyl-3-(2-methyl-2-propen-1-yl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B5812799.png)



![1-[(2-bromo-4-chlorophenoxy)acetyl]pyrrolidine](/img/structure/B5812814.png)
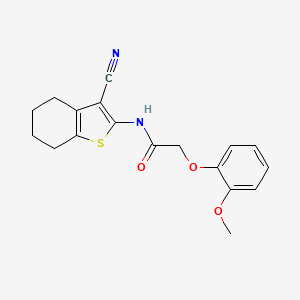
![N-(4-acetylphenyl)-2-[(2-aminophenyl)thio]acetamide](/img/structure/B5812824.png)
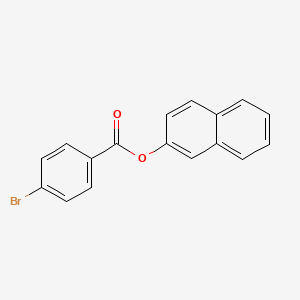
![N'-{[(3,4-dimethylphenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5812835.png)
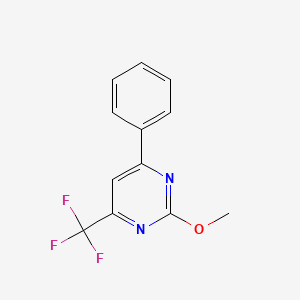
![6-bromo-2-cyclopropyl-N'-[(3-methyl-2-thienyl)methylene]-4-quinolinecarbohydrazide](/img/structure/B5812847.png)
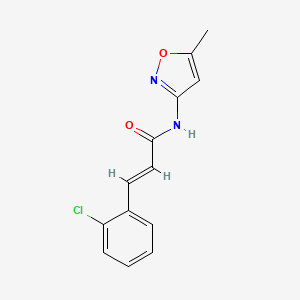
![N-{4-[(diethylamino)methyl]phenyl}-2-nitrobenzamide](/img/structure/B5812876.png)